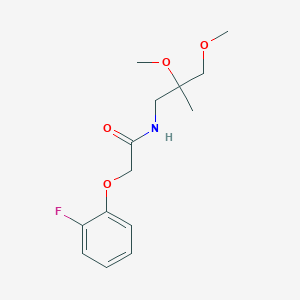
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, also known as Brorphine, is a research chemical that belongs to the class of arylcyclohexylamines. It is a potent and selective kappa-opioid receptor agonist that has attracted attention for its potential therapeutic applications.
作用机制
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone acts as a selective kappa-opioid receptor agonist, which means that it binds specifically to the kappa-opioid receptor in the brain and produces its effects through this receptor. The kappa-opioid receptor is involved in the regulation of pain, stress, and addiction. Activation of this receptor produces analgesia, dysphoria, and aversion.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects through its activation of the kappa-opioid receptor. These effects include analgesia, anti-inflammatory effects, dysphoria, and aversion. It has also been shown to produce sedation and respiratory depression in animal models.
实验室实验的优点和局限性
One advantage of using 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone in lab experiments is its high potency and selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation is the potential for side effects such as sedation and respiratory depression, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of pain and addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new kappa-opioid receptor agonists with improved selectivity and reduced side effects. Finally, there is a need for more research on the mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone and other kappa-opioid receptor agonists, which could lead to the development of new treatments for pain, stress, and addiction.
合成方法
The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-bromobenzophenone with cyclopropylmethylamine and 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone as a hydrochloride salt. The synthesis method has been optimized to produce high yields and purity of the final product.
科学研究应用
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. As a kappa-opioid receptor agonist, it has been shown to produce analgesia and anti-inflammatory effects in animal models. It has also been studied for its potential to reduce drug-seeking behavior in cocaine-addicted rats.
属性
IUPAC Name |
2-(4-bromophenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-5-3-12(4-6-14)9-16(19)18-8-7-15(10-18)20-11-13-1-2-13/h3-6,13,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBXZKJGODVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)

![N,N-diethyl-3-{5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}benzene-1-sulfonamide](/img/structure/B2785824.png)

![7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2785829.png)
![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2785830.png)



![Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2785836.png)
![6-chloro-N-[5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2785837.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785840.png)
![4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2785841.png)
